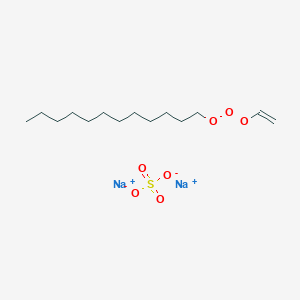
Disodium;1-ethenoxyperoxydodecane;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;1-ethenoxyperoxydodecane;sulfate is a chemical compound that falls under the category of surfactants. Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a solid or between two liquids. This compound is particularly known for its excellent cleansing, foaming, emulsifying, wetting, permeating, dispersing, solubilizing, and foam-stabilizing abilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of disodium;1-ethenoxyperoxydodecane;sulfate typically involves a sulfated reaction through a continuous reactor, such as a falling film reactor. In this process, ethylene dicocamide PEG reacts with sulfur trioxide, followed by neutralization with sodium hydroxide to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using similar continuous reactor systems to ensure a consistent and high-quality product. The process involves precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Disodium;1-ethenoxyperoxydodecane;sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield alcohols or other reduced forms of the compound .
Scientific Research Applications
Disodium;1-ethenoxyperoxydodecane;sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve cell permeability and facilitate the uptake of nutrients and other compounds.
Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability of drugs and improve their therapeutic efficacy.
Industry: Widely used in the production of detergents, cosmetics, and personal care products due to its excellent cleansing and foaming properties
Mechanism of Action
The mechanism of action of disodium;1-ethenoxyperoxydodecane;sulfate involves its ability to reduce surface tension, thereby allowing it to interact with and disrupt the structure of various substances. This compound targets molecular pathways involved in surface interactions, such as those between lipids and proteins, to exert its effects. The specific molecular targets and pathways depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but different molecular structure.
Disodium ethylene dicocamide PEG disulfate: A related compound with similar surfactant properties but different synthetic routes and applications
Uniqueness
Disodium;1-ethenoxyperoxydodecane;sulfate is unique due to its specific molecular structure, which imparts distinct properties such as enhanced stability in various pH conditions and superior foaming capabilities. These characteristics make it particularly suitable for specialized applications in both scientific research and industrial processes .
Properties
IUPAC Name |
disodium;1-ethenoxyperoxydodecane;sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3.2Na.H2O4S/c1-3-5-6-7-8-9-10-11-12-13-14-16-17-15-4-2;;;1-5(2,3)4/h4H,2-3,5-14H2,1H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLAQDXXGPPCMG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOOOC=C.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Na2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














